molecular formula C26H51NO3 B3026369 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide CAS No. 175892-44-1

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide

Cat. No.: B3026369
CAS No.: 175892-44-1
M. Wt: 425.7 g/mol
InChI Key: APDLCSPGWPLYEQ-XRABSZPPSA-N
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Description

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique molecular structure, which includes a hydroxy group, a hydroxymethyl group, and a heptadecenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Heptadecenyl Chain: This step involves the preparation of the heptadecenyl chain through a series of reactions such as Wittig reactions or olefin metathesis.

    Introduction of Hydroxy and Hydroxymethyl Groups: The hydroxy and hydroxymethyl groups are introduced through selective oxidation and reduction reactions.

    Amidation Reaction: The final step involves the reaction of the intermediate compound with octanoic acid or its derivatives to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The double bond in the heptadecenyl chain can be reduced to form a saturated alkyl chain.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alkanes, and substituted amides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of bioactive compounds and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Receptors: Interacting with cell surface receptors to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic processes.

    Gene Expression: Influencing gene expression by acting as a transcriptional regulator.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide is unique due to its specific chain length and functional groups, which confer distinct bioactive properties

Properties

IUPAC Name

N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30)/b21-19+/t24-,25-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDLCSPGWPLYEQ-XRABSZPPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H51NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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